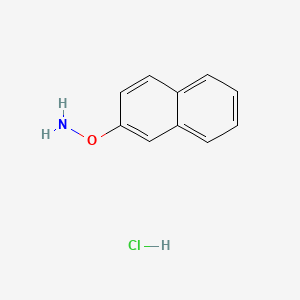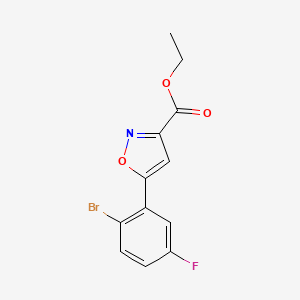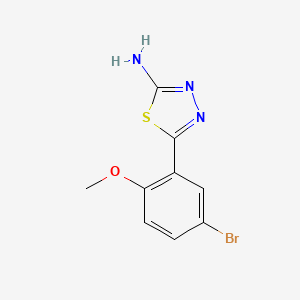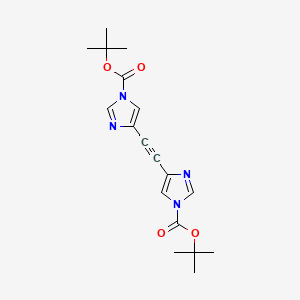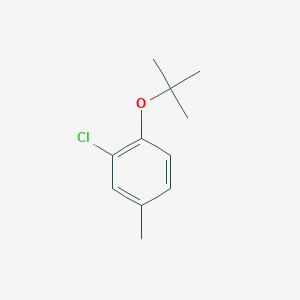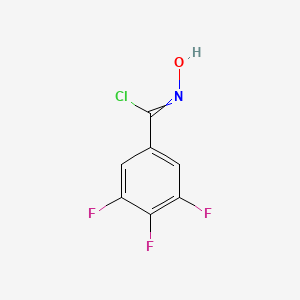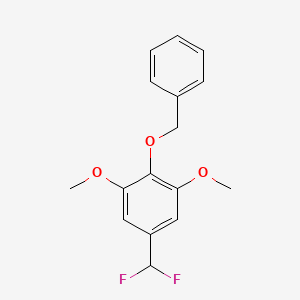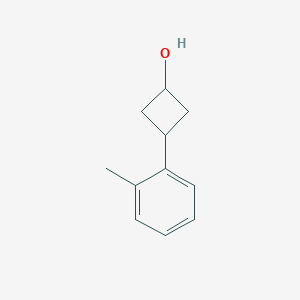![molecular formula C29H28Cl3NO6 B13704080 (4aR,6R,7R,8S,8aS)-7,8-Bis(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl 2,2,2-Trichloroacetimidate](/img/structure/B13704080.png)
(4aR,6R,7R,8S,8aS)-7,8-Bis(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl 2,2,2-Trichloroacetimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4aR,6R,7R,8S,8aS)-7,8-Bis(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl 2,2,2-Trichloroacetimidate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its hexahydropyrano[3,2-d][1,3]dioxin core, which is substituted with benzyloxy and phenyl groups, and a trichloroacetimidate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,6R,7R,8S,8aS)-7,8-Bis(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl 2,2,2-Trichloroacetimidate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the hexahydropyrano[3,2-d][1,3]dioxin core, followed by the introduction of benzyloxy and phenyl groups, and finally the attachment of the trichloroacetimidate moiety. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity, often involving automated systems and continuous flow reactors to handle large volumes of reactants and products efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(4aR,6R,7R,8S,8aS)-7,8-Bis(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl 2,2,2-Trichloroacetimidate can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The trichloroacetimidate moiety can be reduced to form amines.
Substitution: The phenyl and benzyloxy groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy groups may yield benzaldehyde or benzoic acid, while reduction of the trichloroacetimidate moiety may produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
(4aR,6R,7R,8S,8aS)-7,8-Bis(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl 2,2,2-Trichloroacetimidate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (4aR,6R,7R,8S,8aS)-7,8-Bis(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl 2,2,2-Trichloroacetimidate involves its interaction with molecular targets and pathways in biological systems. The compound may act as an inhibitor or activator of specific enzymes, modulate signaling pathways, or interact with cellular receptors. The exact mechanism depends on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4aR,6R,7R,8S,8aS)-2-(3,4-Dihydroxyphenyl)-6-(hydroxymethyl)-8-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl]oxy}hexahydro-4aH-pyrano[2,3-b][1,4]dioxin-7-yl (2E)-3-(3,4-dihydroxyphenyl)acrylate
- (4aR,6R,7R,8R,8aS)-7,8-Dihydroxy-2-methylhexahydropyrano[3,2-d][1,3]dioxin-6-olate
- (2R,4aR,6R,7S,8R,8aS)-2-Phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Uniqueness
What sets (4aR,6R,7R,8S,8aS)-7,8-Bis(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl 2,2,2-Trichloroacetimidate apart from similar compounds is its unique combination of functional groups and stereochemistry, which confer specific reactivity and potential applications. The presence of the trichloroacetimidate moiety, in particular, provides unique opportunities for chemical transformations and biological interactions.
Eigenschaften
Molekularformel |
C29H28Cl3NO6 |
|---|---|
Molekulargewicht |
592.9 g/mol |
IUPAC-Name |
[2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl] 2,2,2-trichloroethanimidate |
InChI |
InChI=1S/C29H28Cl3NO6/c30-29(31,32)28(33)39-27-25(35-17-20-12-6-2-7-13-20)24(34-16-19-10-4-1-5-11-19)23-22(37-27)18-36-26(38-23)21-14-8-3-9-15-21/h1-15,22-27,33H,16-18H2 |
InChI-Schlüssel |
RUWQCKVLXFTLBX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C(C(C(C(O2)OC(=N)C(Cl)(Cl)Cl)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OC(O1)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Dimethylamino)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B13704004.png)

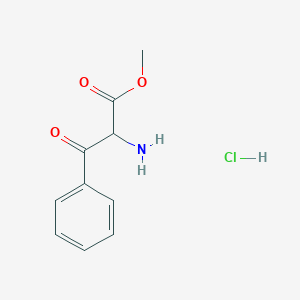
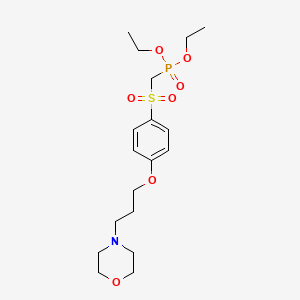
![[4-Fluoro-3-(trifluoromethyl)phenyl]trimethylsilane](/img/structure/B13704036.png)
